4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol
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Overview
Description
4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol is a phenylethanolamine anti-obesity agent. It is known for its ability to effectively prevent fat recovery after energy deprivation . The compound has a molecular formula of C18H23NO2 and a molecular weight of 285.38 g/mol .
Chemical Reactions Analysis
4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions are also not detailed.
Scientific Research Applications
4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an anti-obesity agent, effectively preventing fat recovery after energy deprivation . The compound has been studied for its effects on hepatic fat synthesis and muscle protein synthesis in starved-refed rats . It has also been investigated for its role in selective signal transduction in the beta 3-adrenergic receptor .
Mechanism of Action
The mechanism of action of 4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol involves its interaction with the beta 3-adrenergic receptor. This interaction leads to the prevention of fat recovery after energy deprivation . The molecular targets and pathways involved in this process are not fully detailed in the available literature.
Comparison with Similar Compounds
4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol is unique in its ability to prevent fat recovery after energy deprivation. Similar compounds include other phenylethanolamine derivatives that also target the beta 3-adrenergic receptor. this compound stands out due to its specific anti-obesity effects .
Properties
CAS No. |
74248-95-6 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol |
InChI |
InChI=1S/C18H23NO2/c1-14(7-8-15-9-11-17(20)12-10-15)19-13-18(21)16-5-3-2-4-6-16/h2-6,9-12,14,18-21H,7-8,13H2,1H3/t14-,18-/m0/s1 |
InChI Key |
APNAMANVPJZNEW-KSSFIOAISA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=CC=C2)O |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-79771; LY 79771; LY79771; LY-79771 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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